

A Comprehensive Technical Guide to 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Formylphenylboronic acid*

Cat. No.: *B051456*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3-Formylphenylboronic acid**, a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid and an aldehyde functional group, makes it a valuable building block for creating complex molecules.

Core Properties and Data

3-Formylphenylboronic acid, also known as (3-formylphenyl)boronic acid or 3-boronobenzaldehyde, is a white to off-white crystalline powder.^[1] Its key quantitative data are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	149.94 g/mol	[2] [3] [4]
Chemical Formula	C ₇ H ₇ BO ₃	[2] [5] [6]
CAS Number	87199-16-4	[2] [4]
Melting Point	109-113 °C	[2] [4]
Boiling Point	354.4 ± 44.0 °C (Predicted)	[7]
Density	1.24 ± 0.1 g/cm ³ (Predicted)	[7]
Solubility	Soluble in Methanol	[1] [8]
InChI Key	HJBGZJMKTOMQRR- UHFFFAOYSA-N	[2]
SMILES String	OB(O)c1ccccc(C=O)c1	[2]

Key Applications in Research and Development

3-Formylphenylboronic acid is a crucial reagent in several advanced chemical transformations and biological studies:

- Suzuki-Miyaura Cross-Coupling: It is widely used as a reactant in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental step in synthesizing complex organic molecules and new chemical entities.[\[1\]](#)[\[9\]](#)
- Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of pharmaceuticals.[\[10\]](#) For instance, it has been utilized in the development of drugs targeting metabolic disorders, such as Fasiglifam.[\[10\]](#)
- Enzyme Inhibition: It acts as a biological inhibitor of γ -glutamyltranspeptidase, an enzyme involved in glutathione metabolism, making it a target for developing therapeutic agents.[\[1\]](#)[\[8\]](#)
- Sensing and Diagnostics: Researchers have used it to study the fluoride-selective chemosignaling behavior of dyes and as an exciton-coupled circular dichroism (CD) probe for natural compounds like epigallocatechin gallate.[\[8\]](#)[\[9\]](#)

- Materials Science: It serves as a linker in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.

Experimental Protocols

A detailed experimental protocol for the synthesis of **3-Formylphenylboronic acid** is provided below. This procedure is a representative example of its laboratory-scale preparation.

Synthesis of **3-Formylphenylboronic Acid** via Grignard Reaction

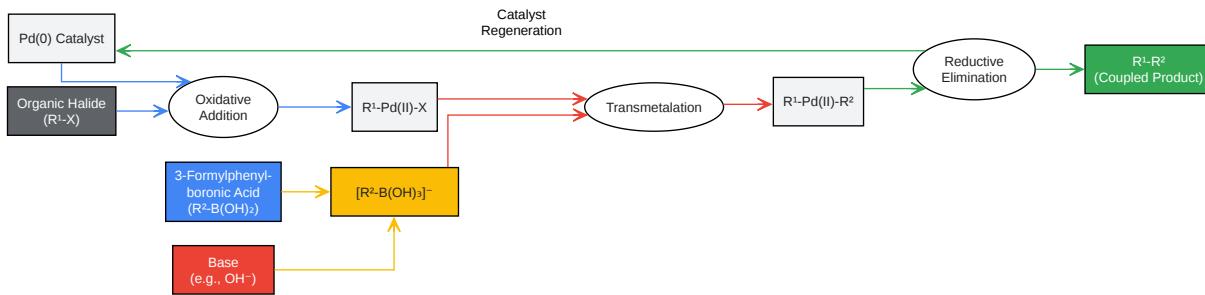
Objective: To synthesize **3-Formylphenylboronic acid** from a Grignard reagent and trimethyl borate.^[9]

Materials:

- Grignard reagent precursor (e.g., 3-bromobenzaldehyde derivative)
- Magnesium turnings
- Trimethyl borate ($\text{B}(\text{OCH}_3)_3$)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl), 36%
- Ice
- Nitrogen gas (for inert atmosphere)
- Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of Grignard Reagent: In a flame-dried three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent from the appropriate 3-halobenzaldehyde


derivative and magnesium turnings in anhydrous THF. (The specific precursor, such as a protected 3-chlorobenzaldehyde, is used to avoid reaction with the aldehyde group).[11]

- Preparation of Borate Solution: In a separate flask, prepare a solution of trimethyl borate (154.8 ml) in anhydrous THF (915 ml).[9]
- Reaction: Stir the trimethyl borate solution under a nitrogen atmosphere and cool it using an ice bath. Slowly add the previously prepared Grignard reagent to the cooled borate solution through a cannula or dropping funnel. Maintain the temperature below 0 °C during the addition.[9][11]
- Warming and Stirring: Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[9]
- Quenching and Hydrolysis: After the stirring period, allow the mixture to stand overnight at room temperature. The reaction is then quenched by the addition of water (250 g) at 0 °C, followed by acidification to a pH of 4.5 using 36% HCl to hydrolyze the borate ester intermediate.[11]
- Work-up and Isolation: The THF is removed by distillation under reduced pressure. The resulting aqueous suspension is cooled to 10 °C, and the solid product is collected by suction filtration.[9][11]
- Purification: The collected solid is washed with a small amount of ice-cold water and then dried at 40 °C under a gentle stream of nitrogen to yield **3-Formylphenylboronic acid**.[9][11]

Visualized Workflow and Pathways

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is one of the most significant applications of **3-Formylphenylboronic acid**. The diagram below illustrates the catalytic cycle of this palladium-catalyzed cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 87199-16-4,3-Formylphenylboronic acid | lookchem [lookchem.com]
- 2. 3-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Formylphenylboronic acid = 95 87199-16-4 [sigmaaldrich.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. CAS NO. 87199-16-4 | 3-Formylphenylboronic acid | C7H7BO3 [localpharmacguide.com]
- 7. 3-Formylphenylboronic acid Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. chemdad.com [chemdad.com]
- 9. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]
- 10. nbinfo.com [nbinfo.com]

- 11. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Formylphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051456#3-formylphenylboronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com